3,3'-bi-1,3-Oxazolidine-2,2'-dione
CAS No.: 89533-03-9
Cat. No.: VC17313835
Molecular Formula: C6H8N2O4
Molecular Weight: 172.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89533-03-9 |
|---|---|
| Molecular Formula | C6H8N2O4 |
| Molecular Weight | 172.14 g/mol |
| IUPAC Name | 3-(2-oxo-1,3-oxazolidin-3-yl)-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C6H8N2O4/c9-5-7(1-3-11-5)8-2-4-12-6(8)10/h1-4H2 |
| Standard InChI Key | HTTOAZGYFLWWHP-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(=O)N1N2CCOC2=O |
Introduction
Synthetic Methodologies
Carbamate and 2-Hydroxycarboxylic Acid Ester Condensation
A patent by US4220787A outlines a general method for synthesizing oxazolidine-2,4-diones via the reaction of carbamates with 2-hydroxycarboxylic acid esters. While this patent focuses on mono-oxazolidinediones, the methodology could be adapted for the bis-compound. For example:
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Reactants: A carbamate (e.g., ) and a 2-hydroxycarboxylic acid ester (e.g., ) are heated at 80–250°C, often with a catalyst like tributylamine .
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Mechanism: The reaction proceeds via nucleophilic attack of the carbamate nitrogen on the ester carbonyl, followed by cyclization and elimination of alcohol (Figure 1).
Table 1: Representative reaction conditions for oxazolidinedione synthesis
| Carbamate | 2-Hydroxyester | Catalyst | Yield (%) |
|---|---|---|---|
| Isobutyl vinyl-lactate | Tributylamine | 88 |
Physicochemical Properties
Table 2: Key physicochemical properties of 3,3'-bi-1,3-Oxazolidine-2,2'-dione
| Property | Value |
|---|---|
| Molecular weight | 172.14 g/mol |
| Melting point | Not reported |
| Solubility | Likely polar aprotic solvents (DMF, DMSO) |
| Stability | Hydrolytically sensitive due to dione groups |
The compound’s solubility profile is inferred from its structure: the polar dione groups enhance solubility in polar solvents, while the bicyclic system may reduce water solubility. Stability studies are absent, but analogous oxazolidinediones hydrolyze under acidic or basic conditions to form carboxylic acids and ureas .
Challenges and Future Directions
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Synthetic Optimization: Current methods for mono-oxazolidinediones require adaptation to achieve high yields of the bis-compound.
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Biological Screening: No data exist on its antimicrobial or enzymatic activity. In vitro assays against common pathogens are warranted.
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Thermal Analysis: Differential scanning calorimetry (DSC) could elucidate melting behavior and polymorphic forms.
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